molecular formula C16H18N2O4S B4583662 ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B4583662
M. Wt: 334.4 g/mol
InChI Key: CGKBBHNECLSATN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which can be transformed into various derivatives through reactions with acetylamino or propionylamino groups and subsequent treatments to yield compounds with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006). Another approach involves the reaction of specific carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by spectroscopic and theoretical studies to understand the molecular vibrations and structural parameters (İ. Koca et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis is conducted through X-ray diffraction methods, revealing the crystalline structure and confirming the planar geometric structure with slight deviations and intermolecular hydrogen bond formations, as seen in compounds with similar backbones (سعید Menati et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving related compounds demonstrate the versatility of the ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate backbone. Reactions with primary amines or specific reagents lead to various derivatives, showing significant biological activities and crystallization properties. These reactions underscore the compound's potential as a precursor for further chemical modifications (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of compounds in this category are characterized by their crystallization in specific space groups, indicating solid-state structures with distinct molecular arrangements. These properties are crucial for understanding the compound's stability, solubility, and interaction with biological systems (Minga, 2005).

Chemical Properties Analysis

The chemical properties of such compounds include reactivity towards nucleophiles, ability to form Schiff bases, and potential for heterocyclization. These properties are explored through synthesis reactions, offering insights into the compound's utility for developing new molecules with desired biological or chemical functionalities (Ghorab et al., 1995).

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a precursor in the synthesis of various compounds with potential as antimicrobial and anti-inflammatory agents. For instance, it has been converted into compounds exhibiting promising biological activity through a series of chemical transformations, including acetylation, propionylation, and subsequent reactions with hydrazine hydrate and aromatic aldehydes (Narayana et al., 2006).
  • The compound has also been used to synthesize benzothiophen derivatives. These derivatives have been explored for various pharmacological activities, indicating the compound's role in the development of new pharmacologically active agents (Chapman et al., 1971).

Pharmacological Applications

  • In pharmacological research, derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been studied for their antimicrobial, antioxidant, and anti-inflammatory properties. For example, certain synthesized lignan conjugates showed excellent antibacterial, antifungal, and remarkable antioxidant potential, underscoring the compound's utility in developing therapeutic agents (Raghavendra et al., 2016).

Material Science and Corrosion Inhibition

  • In the field of material science, pyranopyrazole derivatives of the compound have been investigated as novel corrosion inhibitors for mild steel in industrial processes. These studies demonstrate the compound's potential in creating protective coatings to mitigate corrosion, contributing to longer material lifespans and reduced maintenance costs (Dohare et al., 2017).

Chemical Reactions and Mechanisms

  • The compound has been a key reactant in chemical studies focused on understanding reaction mechanisms, such as photoisomerization and cyclization reactions. These studies provide valuable insights into the compound's reactivity and potential applications in synthesizing novel organic compounds with specific chemical properties (Pazdera et al., 1997).

properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-21-16(20)13-10-6-4-5-7-12(10)23-15(13)17-14(19)11-8-9(2)22-18-11/h8H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKBBHNECLSATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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